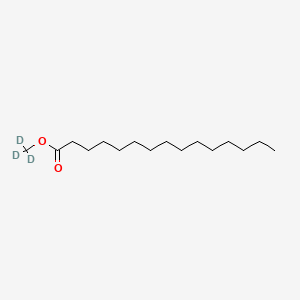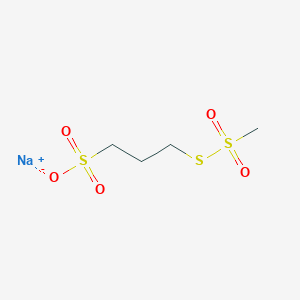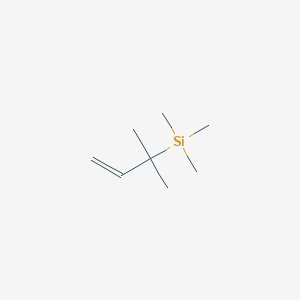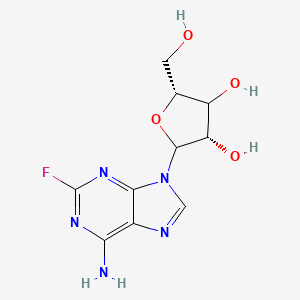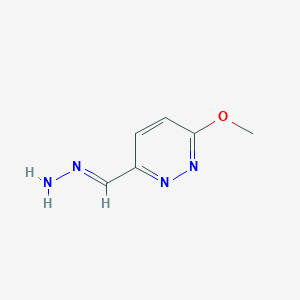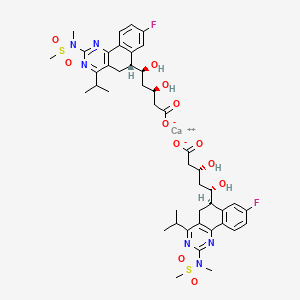
Rosuvastatin Calcium (R,S,R)-Diastereomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin Calcium (R,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that lower cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This compound is particularly significant due to its role in reducing the risk of cardiovascular diseases by lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Calcium (R,S,R)-Diastereomer involves several steps, including the formation of the lactone ring, introduction of the side chain, and stereoselective reduction. The process typically begins with the preparation of the lactone intermediate, followed by the addition of the side chain through a series of reactions involving Grignard reagents and other organometallic compounds. The final step involves the stereoselective reduction to obtain the desired (R,S,R)-diastereomer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of chiral catalysts and reagents is crucial to ensure the stereoselectivity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rosuvastatin Calcium (R,S,R)-Diastereomer undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Stereoselective reduction is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Stereoselective reduction often involves the use of chiral catalysts such as BINAP-Ru complexes.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Rosuvastatin Calcium, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Rosuvastatin Calcium (R,S,R)-Diastereomer has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Research focuses on its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.
Medicine: Extensive studies are conducted on its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: It is used in the development of advanced drug delivery systems and formulations.
Mécanisme D'action
Rosuvastatin Calcium (R,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in lower blood cholesterol levels. The compound also increases the uptake of LDL cholesterol by liver cells, further reducing blood cholesterol levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atorvastatin Calcium
- Simvastatin
- Pravastatin Sodium
- Lovastatin
Uniqueness
Rosuvastatin Calcium (R,S,R)-Diastereomer is unique due to its high potency and efficacy in lowering LDL cholesterol levels compared to other statins. It also has a favorable safety profile and a longer half-life, allowing for once-daily dosing .
Propriétés
Formule moléculaire |
C44H54CaF2N6O12S2 |
|---|---|
Poids moléculaire |
1001.1 g/mol |
Nom IUPAC |
calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1 |
Clé InChI |
UQQWYZLSCRXKDE-LSHMOSEISA-L |
SMILES isomérique |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
SMILES canonique |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



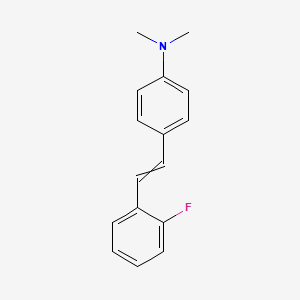
![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)

![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)
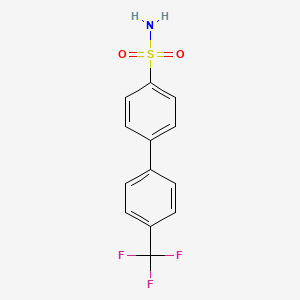
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
